7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to bind with high affinity to multiple receptors , which could lead to changes in cellular function and result in the observed biological activities.
Biochemical Pathways
This suggests that they may interact with and affect multiple biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may have significant effects on cell growth and viability, potentially leading to anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
The synthesis of 7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
2-methylbenzofuran: Known for its antimicrobial properties.
5-hydroxybenzofuran: Studied for its antioxidant activity.
6-chlorobenzofuran: Investigated for its potential anticancer effects.
Each of these compounds has unique structural features and biological activities, highlighting the versatility and potential of benzofuran derivatives in various scientific and industrial applications.
Properties
IUPAC Name |
7-methoxy-N-(2-pyrimidin-5-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-4-2-3-12-7-14(22-15(12)13)16(20)19-6-5-11-8-17-10-18-9-11/h2-4,7-10H,5-6H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFBVHOCSCAGSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CN=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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